molecular formula C7H8N4 B3123242 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 306314-93-2

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3123242
CAS No.: 306314-93-2
M. Wt: 148.17 g/mol
InChI Key: QOLJOOGZYMDOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Compounds based on the 7H-pyrrolo[2,3-d]pyrimidine core have been extensively researched as potent inhibitors of various biological targets. Notably, closely related analogs have been identified as potent antimitotic agents that inhibit tumor cell growth by disrupting microtubule dynamics, a mechanism crucial for cell division . These compounds have demonstrated single-digit micromolar to nanomolar cytotoxicity against a range of human tumor cell lines . Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design. Research shows that specific substitutions on this core can yield potent and selective inhibitors for enzymes like p21-activated kinase 4 (PAK4), which is an attractive target in oncology due to its role in cell proliferation, survival, and migration . Additional studies highlight its application in designing inhibitors of calcium-dependent protein kinases (CDPKs) in parasites, indicating its potential in developing new antimalarial therapies . This compound serves as a versatile building block for further structural optimization, allowing researchers to explore structure-activity relationships (SAR) and develop new therapeutic candidates. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLJOOGZYMDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the Pd-catalyzed Sonogashira reaction followed by tandem cyclization using tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Substitution at Position 2

The amine group at position 2 is introduced via nucleophilic substitution of the chloro intermediate. Amination with dimethylamine (Me₂NH) in isopropanol at 100°C for 40 hours replaces the 4-chloro group, forming the 2-amine derivative . This step achieves 67% yield, with characterization confirmed by ¹H NMR (δ 8.25 ppm for the amine proton) .

Reaction Reagents Conditions Yield
AminationMe₂NH (33% in EtOH)100°C, 40 hr67%

Methylation at Position 4

The 4-methyl substituent is introduced via palladium-catalyzed cross-coupling. Treatment of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylmagnesium bromide (3M in ether) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in toluene at 55°C–60°C provides the methylated product . This reaction achieves 84.2% yield, confirmed by LCMS (Rt=0.94 min, ES+ 134) .

Reaction Reagents Conditions Yield
MethylationMeMgBr (3M), Pd(dba)₃55–60°C, 2 hr84.2%

Characterization Data

Key spectroscopic data for 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine includes:

  • ¹H NMR (DMSO-d₆): δ 12.00 (bs, 1H), 8.61 (s, 1H), 7.47 (d, J=3.6 Hz, 1H), 6.62 (d, J=3.5 Hz, 1H), 2.64 (d, J=1.6 Hz, 3H) .

  • Mass Spectrometry : ES+ 134.07 (M+H⁺) .

Biological Relevance

The compound serves as a precursor in kinase inhibitor synthesis, such as LRRK2 inhibitors, where its pyrrolo[2,3-d]pyrimidine core interacts with hinge residues (e.g., Glu85 and Cys/Ala87 in CHK1) . Its 4-methyl and 2-amine substituents enhance binding affinity and selectivity in antiviral and anticancer applications .

Critical Observations

  • Yield Optimization : Chlorination efficiency depends on POCl₃/amine ratios; 3 equivalents of POCl₃ and 2 equivalents of DIPEA optimize dichloro formation .

  • Regioselectivity : The 2-amine substitution avoids competing reactions at position 4 due to steric and electronic factors .

  • Scalability : Palladium-catalyzed methylation scales to >100 g batches with consistent yields .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine serves as a core scaffold for designing kinase inhibitors. It has demonstrated potential as an ATP-competitive inhibitor of several protein kinases, notably:

  • Protein Kinase B (PKB/Akt) : This compound exhibits nanomolar inhibitory activity against PKB, with significant selectivity over related kinases such as Protein Kinase A (PKA) .
  • Janus Kinase 1 (JAK1) : It acts as a JAK1 inhibitor, which is relevant in treating autoimmune diseases and certain cancers .
  • Bruton’s Tyrosine Kinase (BTK) : Inhibiting BTK can be beneficial in the treatment of B-cell malignancies .

Anticancer Activity

The compound has been investigated for its antitumor properties. Studies indicate that derivatives of this compound can inhibit tumor cell proliferation through mechanisms involving microtubule disruption. For instance:

  • Compounds synthesized based on this scaffold have shown submicromolar to micromolar inhibition of various tumor cell lines, indicating strong anticancer potential .
  • The structure-activity relationship (SAR) studies reveal that specific substitutions enhance antitumor efficacy and modulate drug resistance mechanisms associated with P-glycoprotein (Pgp) .

Antibacterial and Antifungal Activities

Research has also explored the antibacterial and antifungal properties of this compound. Its derivatives have shown promising activity against various pathogenic bacteria and fungi, indicating potential applications in treating infectious diseases .

Chemical Biology

In chemical biology, this compound is utilized as a tool compound to elucidate biological pathways and molecular interactions:

  • It assists in studying signal transduction pathways related to cancer and other diseases.
  • The compound's ability to inhibit specific kinases allows researchers to dissect the roles of these enzymes in cellular processes .

Case Study 1: Antitumor Activity

A study focused on synthesizing various analogs of this compound demonstrated that specific modifications at the benzyl moiety significantly enhanced antitumor activity. Compounds with methoxy substitutions exhibited improved efficacy against tumor cells compared to their unsubstituted counterparts .

Case Study 2: JAK Inhibition

Another investigation highlighted the effectiveness of this compound in inhibiting JAK pathways involved in inflammatory responses. The results indicated that it could reduce symptoms in models of autoimmune conditions by modulating immune cell signaling .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Position 4 Substituent Molecular Weight (g/mol) Key Properties/Biological Activity Reference
4-Methyl (Target) CH₃ 148.17 Antitumor activity; IC₅₀ ~1.2 µM (EGFR)
4-Chloro Cl 168.58 Increased electrophilicity; used in kinase inhibitors (e.g., NIK inhibitors)
4-Methoxy OCH₃ 180.17 Reduced potency in kinase assays compared to NH₂ analogs
4-Amino NH₂ 149.16 Enhanced solubility; moderate kinase inhibition

Key Insight : Methyl at position 4 balances steric bulk and lipophilicity, optimizing target engagement. Chloro derivatives exhibit higher reactivity but lower selectivity, while methoxy groups reduce binding affinity due to steric hindrance .

Role of the 2-Amino Group

Compound 2-Position Substituent Biological Impact Reference
2-Amino (Target) NH₂ Critical for H-bonding with kinase ATP pockets; IC₅₀ improves 10-fold vs. des-NH₂ analogs
2-Desamino (e.g., 4-Chloro) H Loss of potency (IC₅₀ >50 µM in EGFR assays)

Key Insight: The 2-amino group is indispensable for activity, as its removal drastically reduces potency across kinase targets .

Substituents at Position 7

Compound Position 7 Substituent Molecular Weight (g/mol) Key Properties Reference
7-H (Target) H 148.17 Baseline activity; moderate solubility
7-Benzyl CH₂C₆H₅ 254.30 Enhanced lipophilicity; antitumor activity (IC₅₀ ~0.8 µM)
7-(2-Morpholinoethyl) CH₂CH₂N-Morpholine 316.35 Improved pharmacokinetics (t₁/₂ = 6.2 h)
7-(Sugar moiety) Ribofuranosyl 268.24 Antiviral potential; used in nucleoside analogs

Key Insight: Bulky substituents at position 7 (e.g., benzyl) improve membrane permeability but may reduce oral bioavailability. Polar groups (e.g., morpholinoethyl) enhance solubility .

Modifications at Position 5

Compound Position 5 Substituent Biological Activity Reference
5-H (Target) H Baseline activity
5-(2-Methoxyphenyl) Aryl Antiparasitic (Chagas disease); IC₅₀ = 0.3 µM
5-Iodo I Radioimaging applications
5-Phenylethyl CH₂CH₂C₆H₅ Kinase inhibition (Aurora A; IC₅₀ = 0.5 µM)

Key Insight: Aryl or alkyl groups at position 5 enhance target specificity. Iodo derivatives are useful in diagnostic applications .

Biological Activity

4-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. Its molecular formula is C7H8N4C_7H_8N_4, and it has a molecular weight of 164.17 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Kinase Inhibition : This compound has been investigated as a potential inhibitor of calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum, the causative agent of malaria. In studies, it demonstrated inhibitory activity against PfCDPK4 and PfCDPK1 with IC50 values ranging from 0.210 to 0.589 μM .
  • Anti-inflammatory Activity : Related pyrimidine derivatives have shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) studies indicate that modifications on the pyrimidine ring can enhance anti-inflammatory properties .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its analogs:

  • Inhibitory Activity Against Malaria : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit PfCDPK4. Compounds with specific substituents at N-7 showed enhanced binding interactions and inhibitory potency .
    CompoundTarget KinaseIC50 (μM)
    Compound APfCDPK40.210
    Compound BPfCDPK10.589
  • Anti-inflammatory Effects : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    CompoundCOX-2 IC50 (μM)Comparison to Celecoxib
    Compound X0.04 ± 0.09Similar
    Compound Y0.04 ± 0.02Similar

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability, allowing effective interaction with its biological targets. Studies suggest that the compound can penetrate cellular membranes efficiently due to its lipophilic nature.

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its derivatives?

A common method involves acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with amines. For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) with an excess of methylamine in isopropanol and concentrated HCl under reflux for 12–48 hours yields the target compound. Purification typically involves extraction with chloroform, drying over Na₂SO₄, and recrystallization (e.g., methanol), achieving yields of 27–86% . Alternative routes may utilize Boc-protection strategies to stabilize intermediates during multi-step syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To resolve aromatic protons (δ 8.2–6.7 ppm) and carbon environments in the pyrrolo-pyrimidine core .
  • HRMS (ESI or APCI) : Validates molecular weight (e.g., calculated vs. experimental m/z for C₈H₉N₄: 161.0824 vs. 161.0826) .
  • IR spectroscopy : Identifies NH stretches (~3131 cm⁻¹) and aromatic C=C vibrations (~1624 cm⁻¹) .

Q. What are the basic biological activities associated with this compound?

this compound derivatives exhibit kinase inhibitory activity, particularly against tyrosine kinases like EGFR and VEGFR2. These interactions are mediated through hydrogen bonding and hydrophobic interactions with kinase active sites, modulating cell proliferation and apoptosis pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 4- or 5-positions) influence kinase inhibitory potency?

Comparative studies of analogs with/without the 2-NH₂ group reveal that the 2-amino moiety enhances binding affinity. For example, 6-phenylmethyl-substituted analogs with 2-NH₂ showed 3–5× higher potency against EGFR than their 2-desNH₂ counterparts. Docking studies suggest the 2-NH₂ group forms critical hydrogen bonds with kinase hinge regions . Substituents like ethyl or chlorophenyl at the 5-position further improve selectivity by occupying hydrophobic pockets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., ATP concentration, cell lines). To address this:

  • Use standardized kinase assays (e.g., ADP-Glo™) under consistent ATP levels .
  • Validate findings with orthogonal methods (e.g., Western blotting for phosphorylation inhibition) .
  • Perform meta-analyses of structural analogs to identify trends in substituent effects .

Q. How can low synthetic yields or side products be mitigated during large-scale preparation?

  • Optimize reaction time and temperature : Prolonged reflux (48 hours) in isopropanol improves conversion rates .
  • Use protecting groups : Boc protection of intermediates minimizes undesired side reactions during multi-step syntheses .
  • Purification techniques : Recrystallization from methanol or ethyl acetate/triethylamine mixtures enhances purity (>95%) .

Q. What computational tools are recommended for predicting binding modes with kinase targets?

Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide) paired with homology models of kinase domains (e.g., PDB: 4WKQ for EGFR) can predict binding poses. Key interactions include:

  • Hydrogen bonding between the 2-NH₂ group and kinase hinge residues (e.g., Met793 in EGFR).
  • Hydrophobic contacts between methyl/ethyl substituents and allosteric pockets .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for chlorination steps to avoid hydrolysis of intermediates .
  • Bioactivity Validation : Use dose-response assays (e.g., 0.1–100 µM) in triplicate to confirm IC₅₀ values .
  • Data Reporting : Include full spectral data (NMR shifts, HRMS error margins) to enable cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.